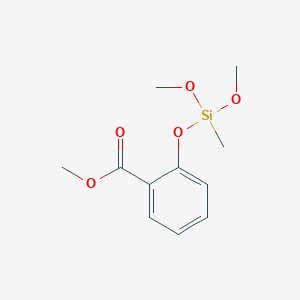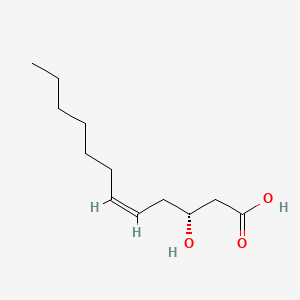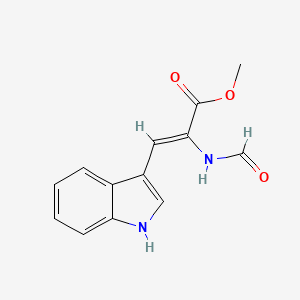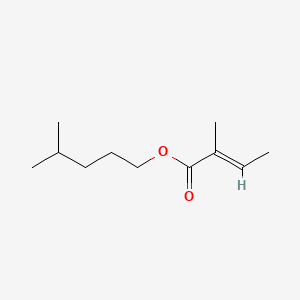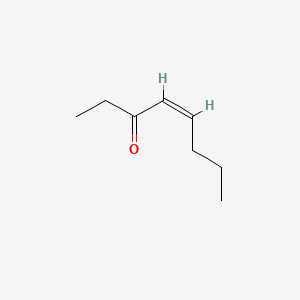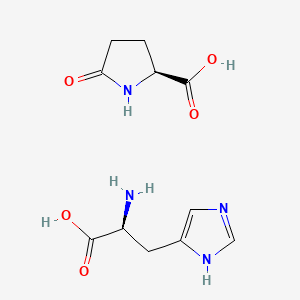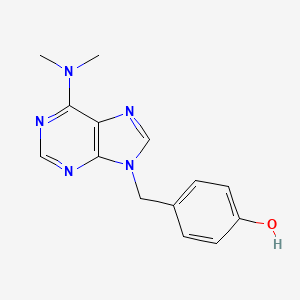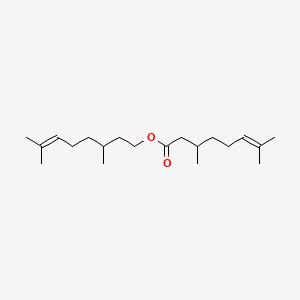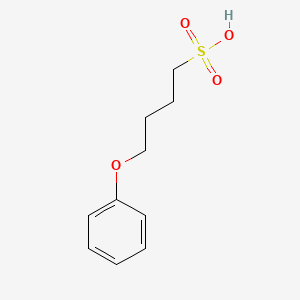
1-Butanesulfonic acid, 4-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanesulfonic acid, 4-phenoxy- is an organic compound with the molecular formula C10H14O4S. It is characterized by the presence of a butanesulfonic acid group attached to a phenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butanesulfonic acid, 4-phenoxy- can be synthesized through several methods. One common method involves the reaction of 4-chlorobutyl acetate with sodium sulfite in the presence of water. The reaction mixture is heated under reflux until the ether dissolves, followed by the addition of concentrated hydrochloric acid. The resulting solution is then treated with barium chloride to remove sulfate ions, and the product is purified through ion-exchange resin and vacuum distillation .
Industrial Production Methods
Industrial production of 1-Butanesulfonic acid, 4-phenoxy- typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Butanesulfonic acid, 4-phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate derivatives.
Substitution: Various substituted phenoxy compounds.
Scientific Research Applications
1-Butanesulfonic acid, 4-phenoxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 1-Butanesulfonic acid, 4-phenoxy- involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a sulfo-alkylating agent, introducing the sulfobutyl group into hydrophobic compounds possessing nucleophilic functional groups. This increases the water solubility of the derivatives, enhancing their biological activity and effectiveness .
Comparison with Similar Compounds
Similar Compounds
1-Butanesulfonic acid: Similar in structure but lacks the phenoxy group.
4-Hydroxy-1-butanesulfonic acid: Contains a hydroxy group instead of a phenoxy group.
1,4-Butane sultone: A cyclic ester of 4-hydroxybutanesulfonic acid.
Uniqueness
1-Butanesulfonic acid, 4-phenoxy- is unique due to the presence of both the butanesulfonic acid and phenoxy groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .
Properties
CAS No. |
51891-03-3 |
|---|---|
Molecular Formula |
C10H14O4S |
Molecular Weight |
230.28 g/mol |
IUPAC Name |
4-phenoxybutane-1-sulfonic acid |
InChI |
InChI=1S/C10H14O4S/c11-15(12,13)9-5-4-8-14-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,11,12,13) |
InChI Key |
OLMPNPNYUWTOGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


